2-(Piperidin-1-yl)quinoline-3-carbaldehyde
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Overview
Description
2-(Piperidin-1-yl)quinoline-3-carbaldehyde is an organic compound with the molecular formula C15H16N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a piperidine ring attached to the quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Piperidin-1-yl)quinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack formylation of N-arylacetamides, followed by the reaction of the resulting aldehydes with piperidine . Another method involves the Claisen-Schmidt condensation reaction between 2-(morpholine-piperidine-pyrrolidine-thiomorpholine) substituted quinoline-3-carbaldehyde and 1-(2-methyl-4-phenylquinolin-3-yl) ethan-1-one derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize solvent-free or catalyst-free conditions to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Acylation: Introduction of an acyl group into the molecule.
Sulfonylation: Introduction of a sulfonyl group.
Claisen-Schmidt Condensation: Formation of α,β-unsaturated carbonyl compounds.
1,3-Dipolar Cycloaddition: Formation of five-membered ring heterocycles.
Reductive Amination: Conversion of aldehydes or ketones to amines.
Grignard Reaction: Formation of carbon-carbon bonds.
Kabachnik-Fields Reaction: Formation of α-aminophosphonates
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, sodium hydroxide, ethanol, and various catalysts. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Piperidin-1-yl)quinoline-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential antimalarial agents and cholinesterase inhibitors
Materials Science: It is employed in the synthesis of novel bis-quinolin-3-yl chalcones with unique photophysical properties.
Biological Research: It is used as a biochemical tool in proteomics research.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, the ether linkage between quinoline and piperidine is crucial for its inhibitory effect on certain enzymes . Additionally, its structure-activity relationship studies indicate that the position of nitrogen atoms in the core moiety significantly affects its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-1-yl)quinoline-3-carbaldehyde: Similar in structure but contains a morpholine ring instead of a piperidine ring.
2-(Piperazin-1-yl)quinoline-3-carbaldehyde: Contains a piperazine ring instead of a piperidine ring.
2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime: A quinoline derivative with potent antimalarial activity.
Uniqueness
2-(Piperidin-1-yl)quinoline-3-carbaldehyde is unique due to its specific combination of a piperidine ring and a quinoline core, which imparts distinct chemical and biological properties
Biological Activity
2-(Piperidin-1-yl)quinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, focusing on its effects as an inhibitor of cholinesterase enzymes, antimicrobial properties, and other relevant pharmacological activities.
This compound is classified under quinoline derivatives. Its structure includes a piperidine moiety attached to a quinoline ring with an aldehyde functional group, which is crucial for its reactivity and biological activity.
1. Cholinesterase Inhibition
One of the primary biological activities of this compound is its dual inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a significant role in the pathophysiology of Alzheimer's disease.
Key Findings:
- Inhibition Potency : Several derivatives of this compound have demonstrated potent AChE and BChE inhibition with IC₅₀ values ranging from 9.68 μM to 20 μM. For instance, a derivative synthesized from this compound exhibited IC₅₀ values of 9.68 μM for AChE and 11.59 μM for BChE, indicating strong potential as an anti-Alzheimer's agent .
Table 1: Inhibitory Activity of Selected Derivatives
Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
---|---|---|
Compound 1 | 9.68 | 11.59 |
Compound 2 | 19.85 | >20 |
Compound 3 | <20 | <20 |
Structure–Activity Relationship (SAR) : The position and nature of substituents on the quinoline ring significantly affect the inhibitory efficacy. Methyl substitution at different positions (6 or 8) alters the potency against these enzymes, with certain configurations yielding better results .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Derivatives of this compound have shown significant activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Selected Derivatives
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
Compound A | 0.22 | Staphylococcus aureus |
Compound B | 0.25 | Escherichia coli |
These compounds demonstrated bactericidal effects, inhibiting biofilm formation and showing potential as therapeutic agents against resistant bacterial strains .
Case Studies
Recent studies have focused on synthesizing new derivatives based on the core structure of this compound to enhance its biological activities.
Study Example:
A study reported the synthesis of a library of thiosemicarbazone derivatives from this compound, which were screened for their cholinesterase inhibitory activity and cytotoxicity against HepG2 cells. Among these, several compounds exhibited promising results, reinforcing the potential of this scaffold in drug development for neurodegenerative diseases .
Properties
IUPAC Name |
2-piperidin-1-ylquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVFBQJVPRFXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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